N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N-tert-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-10(2,3)13-9-12-7-5-4-6-11-8(7)14-9/h4-6H,1-3H3,(H,12,13) |
InChI Key |
LDHLTOHNRDGKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation under specific reaction conditions . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Substitution Reactions
The thiazole nitrogen exhibits nucleophilic reactivity, enabling substitution reactions with alkyl halides, acyl chlorides, and other electrophiles.
Key Observations:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) substitutes the thiazole nitrogen’s hydrogen, forming N-alkyl derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products, though steric hindrance from the tert-butyl group may reduce reactivity .
Functionalization of the Pyridine Ring
The pyridine moiety undergoes electrophilic aromatic substitution (EAS), though regioselectivity is influenced by the fused thiazole ring’s electron-withdrawing effects.
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative |
| Halogenation | Cl₂ or Br₂ in acetic acid | 5-Halo derivatives |
Oxidation and Reduction
-
Oxidation : The thiazole sulfur can be oxidized to sulfoxides or sulfones using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyridine ring to a tetrahydropyridine structure, altering the compound’s aromaticity .
Reaction Optimization Insights
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
Scientific Research Applications
N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory potency .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 934266-82-7): Molecular Formula: C₆H₄BrN₃S; Molecular Weight: 230.07. This compound is used as an intermediate in anticancer drug synthesis but lacks reported IC₅₀ values .
- 6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine :
Trifluoromethyl-Substituted Analogs
- 6h (3-(Trifluoromethyl)phenyl-substituted derivative): Demonstrated moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to optimal fit into hydrophobic pockets .
Methyl-Substituted Derivatives
Ring Fusion Position and Scaffold Modifications
- [1,3]thiazolo[5,4-c]pyridin-2-amine Derivatives :
- The [5,4-c] fusion alters the spatial arrangement of the heterocyclic system compared to [5,4-b], affecting electronic distribution and target binding. For example, 4,5,6,7-tetrahydro derivatives (e.g., CAS 17899-48-8) exhibit reduced planarity, which may diminish kinase affinity but enhance metabolic stability .
- [1,3]thiazolo[4,5-b]pyridine Derivatives: Example: N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS 746608-13-9).
Research Implications and Gaps
- Activity Data : While 6h’s IC₅₀ highlights the importance of substituent optimization, the lack of direct data for this compound necessitates further enzymatic assays .
- Synthetic Accessibility : and suggest that halogenated derivatives are more straightforward to synthesize than tert-butyl-substituted analogs, which may require specialized coupling reagents.
Biological Activity
N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyridine structure with a tert-butyl group at the nitrogen position. Its molecular formula is with a molecular weight of approximately 207.30 g/mol. The unique substitution pattern contributes significantly to its chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity:
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like ampicillin and streptomycin. For instance, it displayed MIC values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
2. Anticancer Properties:
this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, such as topoisomerases, which are crucial for DNA replication and transcription. The compound's selectivity towards bacterial topoisomerases over human isoforms indicates a promising therapeutic profile with reduced toxicity .
3. Mechanisms of Action:
The mechanisms through which this compound exerts its biological effects are still under investigation. It is believed to interact with specific molecular targets that modulate enzyme activities involved in disease pathways. This interaction could lead to the inhibition of pathways critical for microbial survival and cancer cell proliferation .
Comparative Studies
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine | Lacks the tert-butyl group; different biological activity profile | |
| Tert-butyl 2-amino-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridine | Contains an additional carboxylate group; different reactivity | |
| 2-amino-[1,3]thiazolo[5,4-c]pyridine | Simpler structure; lacks the fused pyridine ring |
This table highlights how this compound stands out due to its specific tert-butyl substitution and the distinct thiazole-pyridine fusion that influences its chemical reactivity and biological activity compared to these similar compounds.
Case Studies
Several case studies have explored the efficacy of this compound:
Case Study 1: A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibited potent antibacterial activity against S. aureus topoisomerase IV without affecting human topoisomerase II. This selectivity suggests potential for therapeutic applications in treating bacterial infections while minimizing side effects on human cells .
Case Study 2: Another research highlighted the anticancer properties of similar thiazole derivatives that inhibited cancer cell proliferation through modulation of apoptosis pathways. While specific data on N-tert-butyl derivatives were limited at the time of publication, the structural similarities suggest comparable mechanisms may be at play .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
